

5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS number 4786-72-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Cat. No.: B1281504

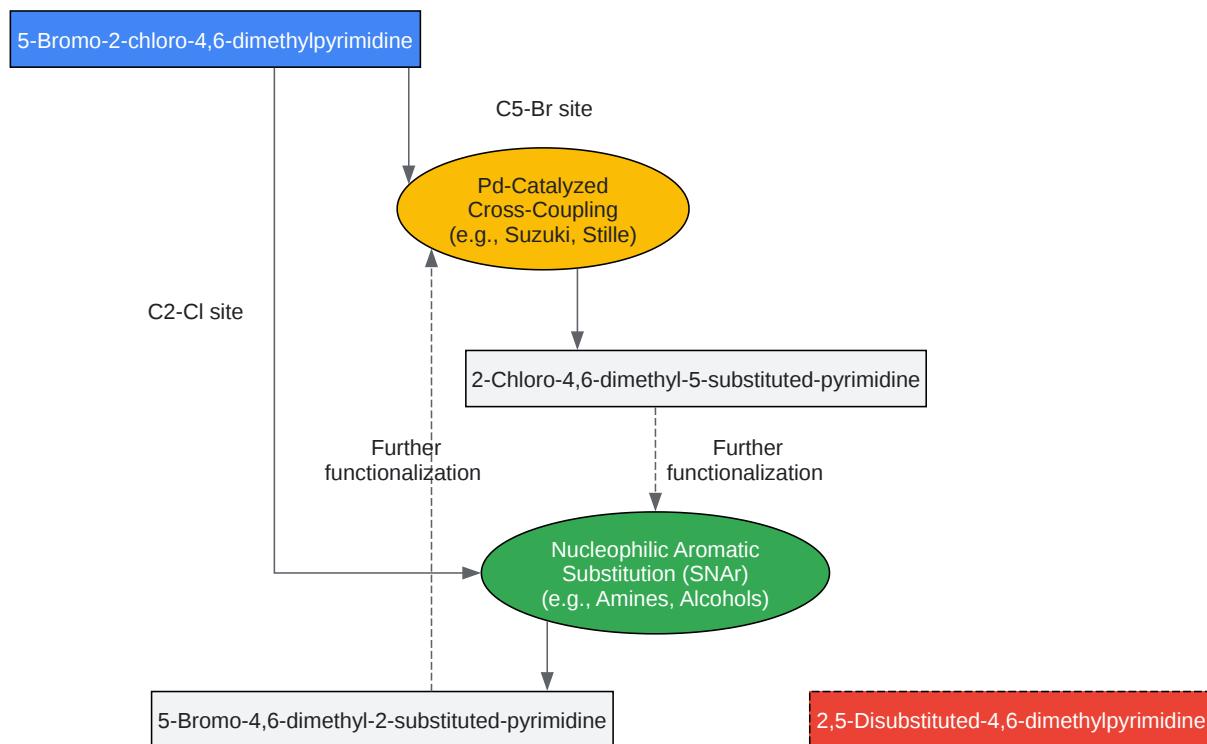
[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis.^{[1][2]} Its structure, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential functionalization. This differential reactivity makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery.^{[3][4]} The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic compounds.^{[4][5]} This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and experimental protocols relevant to its use in research and development.


Physicochemical Properties

A summary of the key physical and chemical properties of **5-Bromo-2-chloro-4,6-dimethylpyrimidine** is presented below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	4786-72-5	[1] [2] [6]
Molecular Formula	C ₆ H ₆ BrCIN ₂	[1] [2] [7]
Molecular Weight	221.48 g/mol	[2] [6] [7]
IUPAC Name	5-bromo-2-chloro-4,6-dimethylpyrimidine	[1]
Appearance	Solid	[1] [7]
Boiling Point	277.7 °C at 760 mmHg	[2]
Density	1.621 g/cm ³	[2]
Flash Point	121.8 °C	[2]
Refractive Index	1.567	[2]
Storage Temperature	2-8 °C, under inert atmosphere	[1]
InChI Key	MDZCNJHECVPINP-UHFFFAOYSA-N	[1] [7]
SMILES String	C1=NC(C)=C(Br)C(C)=N1	[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **5-Bromo-2-chloro-4,6-dimethylpyrimidine** stems from the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates both the chloro and bromo groups. Generally, the C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr).[\[3\]](#)[\[8\]](#) This chemoselectivity allows for controlled, stepwise elaboration of the pyrimidine core.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **5-Bromo-2-chloro-4,6-dimethylpyrimidine**.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at C2 in palladium-catalyzed reactions.^[3] This allows for selective C-C or C-N bond formation at the C5 position.

- Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely used to introduce aryl or heteroaryl substituents.[9]
- Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]
- Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the C2 position.

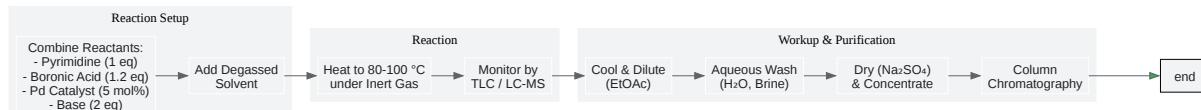
Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] **5-Bromo-2-chloro-4,6-dimethylpyrimidine** serves as a key starting material for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different positions allows researchers to generate diverse chemical libraries and perform structure-activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols

The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine scaffolds, adapted from established procedures for analogous compounds.[3][8][12] Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the C5-Position


This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Materials:

- **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (1.0 equiv.)
- Arylboronic acid (1.1-1.5 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Na_2CO_3 , 2.0-3.0 equiv.)
- Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

- To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add **5-Bromo-2-chloro-4,6-dimethylpyrimidine**, the arylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system via cannula.
- Heat the reaction mixture with stirring to 80-100 °C.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for the displacement of the C2-chloro group with an amine nucleophile.

Materials:

- **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (1.0 equiv.)
- Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)
- Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCl)
- Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

Procedure:

- In a round-bottom flask, dissolve **5-Bromo-2-chloro-4,6-dimethylpyrimidine** in the chosen solvent.
- Add the amine nucleophile, followed by the base (if required).
- Heat the reaction mixture to reflux (typically 80-120 °C).

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or flash column chromatography.

Safety Information

5-Bromo-2-chloro-4,6-dimethylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) is a highly valuable and versatile intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-chloro and C5-bromo positions, enabling selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an essential tool for researchers and drug development professionals in the construction of novel pyrimidine-based compounds with significant potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloro-4,6-dimethylpyrimidine | 4786-72-5 [sigmaaldrich.com]

- 2. 5-bromo-2-chloro-4,6-dimethylpyrimidine | 4786-72-5 [chemnet.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 5-Bromo-2-chloro-4,6-dimethylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS number 4786-72-5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281504#5-bromo-2-chloro-4-6-dimethylpyrimidine-cas-number-4786-72-5\]](https://www.benchchem.com/product/b1281504#5-bromo-2-chloro-4-6-dimethylpyrimidine-cas-number-4786-72-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com